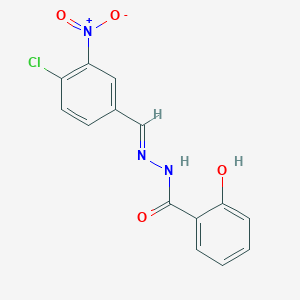
4-methoxy-N-(2-pyrrolylidenemethyl)aniline
Übersicht
Beschreibung
4-methoxy-N-(2-pyrrolylidenemethyl)aniline, commonly known as MPM, is an organic compound that has gained significant attention in the field of scientific research. This compound has been found to have various biochemical and physiological effects, making it a promising candidate for potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
Nonlinear Optics
A hyperbranched polymer incorporating a chromophore similar to 4-methoxy-N-(2-pyrrolylidenemethyl)aniline demonstrated potential in nonlinear optics. This polymer, synthesized from 4-formyl-N,N-di(2-hydroxyethyl)aniline and cyanoacetic acid, exhibited good solubility in polar organic solvents and displayed a second-harmonic generation signal, indicating its usefulness in nonlinear optical applications (Zhang, Wada, & Sasabe, 1997).
Structural and Vibrational Analysis
A study focused on the structural, vibrational, and chemical properties of 4-Methoxy-N-(nitrobenzylidene)-aniline, which shares structural similarities with 4-methoxy-N-(2-pyrrolylidenemethyl)aniline. The research involved FT-IR and FT-Raman spectroscopy, molecular dynamic simulation, and in vitro antimicrobial activity tests. This study contributes to understanding the molecule's structural and chemical behaviors (Subi et al., 2022).
Transition-Metal Complexes
Transition-metal complexes utilizing compounds related to 4-methoxy-N-(2-pyrrolylidenemethyl)aniline have been explored for their optical, photophysical, and liquid-crystalline properties. The synthesis and characterization of such a Mn monomer complex highlight its potential in material science and chemistry (Li, Xu, Song, & Li, 2007).
Aniline Oxidation Studies
Research on the oxidation of anilines, including derivatives similar to 4-methoxy-N-(2-pyrrolylidenemethyl)aniline, has been conducted to understand the reaction pathways and by-products. Such studies are crucial for developing new synthetic methods and understanding the chemical behavior of aniline derivatives (Gebhardt et al., 2008).
Molecular Structure and Spectroscopy
4-Methoxy-N-(3-phenylallylidene) aniline, another analog, was synthesized and characterized using various spectroscopic techniques. This research offers insights into the molecular structure and electronic properties of such compounds, which can be useful in material science and molecular engineering (Efil & Bekdemir, 2014).
Docking and QSAR Studies
In the realm of pharmaceutical research, docking and quantitative structure–activity relationship (QSAR) studies have been performed on derivatives of anilines, including those structurally related to 4-methoxy-N-(2-pyrrolylidenemethyl)aniline. These studies are significant for drug discovery and understanding the interaction of molecules with biological targets (Caballero et al., 2011).
Electrochemical Research
Electrochemical studies of anilines, especially those involving methoxy compounds, provide valuable information about the electrochemical behavior and potential applications of such molecules in various fields like sensor technology and energy storage (Speiser, Rieker, & Pons, 1983).
Eigenschaften
IUPAC Name |
N-(4-methoxyphenyl)-1-(1H-pyrrol-2-yl)methanimine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c1-15-12-6-4-10(5-7-12)14-9-11-3-2-8-13-11/h2-9,13H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBFWVPAWQMRFAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N=CC2=CC=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30425242, DTXSID001204976 | |
| Record name | Benzenamine, 4-methoxy-N-(1H-pyrrol-2-ylmethylene)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30425242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [N(E)]-4-Methoxy-N-(1H-pyrrol-2-ylmethylene)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001204976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methoxy-N-(2-pyrrolylidenemethyl)aniline | |
CAS RN |
80525-78-6, 1081840-98-3 | |
| Record name | Benzenamine, 4-methoxy-N-(1H-pyrrol-2-ylmethylene)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30425242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [N(E)]-4-Methoxy-N-(1H-pyrrol-2-ylmethylene)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001204976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[(4-Anilinophenyl)imino]methyl}-4-nitrophenol](/img/structure/B463167.png)

![2-{[(2,4-Dimethylphenyl)imino]methyl}-4-nitrophenol](/img/structure/B463172.png)
![2-[({4'-[(2-Hydroxy-3-methoxybenzylidene)amino]-3,3'-dimethyl[1,1'-biphenyl]-4-yl}imino)methyl]-6-methoxyphenol](/img/structure/B463173.png)

![N-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]acetamide](/img/structure/B463187.png)

![1-{[4-(Acetylamino)phenyl]sulfonyl}piperidine-4-carboxamide](/img/structure/B463194.png)

![ethyl (2E)-cyano{2-[3-(trifluoromethyl)phenyl]hydrazinylidene}ethanoate](/img/structure/B463197.png)
![5-bromo-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}furan-2-carboxamide](/img/structure/B463209.png)
![2-[({3-nitrophenyl}imino)methyl]-1H-pyrrole](/img/structure/B463226.png)
![N-{4-[methyl(phenyl)sulfamoyl]phenyl}acetamide](/img/structure/B463236.png)
![2-[(2-Hydroxy-3-methoxybenzylidene)amino]benzonitrile](/img/structure/B463247.png)